1-Methoxy-1,3-butadiene

Descripción general

Descripción

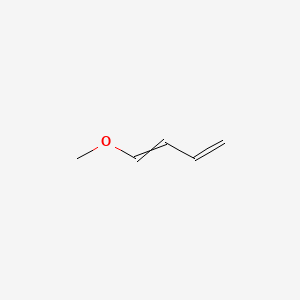

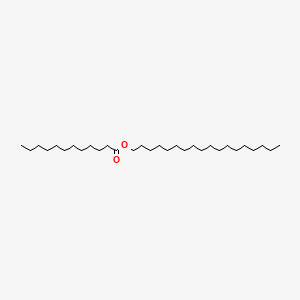

1-Methoxy-1,3-butadiene is an organic compound with the linear formula CH2=CHCH=CHOCH3 . It has a molecular weight of 84.12 .

Synthesis Analysis

1-Methoxy-3-trimethylsiloxy-1,3-butadiene is employed as a reagent in Mannich-Michael reaction for the synthesis of piperidinones and enaminones .Molecular Structure Analysis

The molecular structure of 1-Methoxy-1,3-butadiene can be represented as CH2=CHCH=CHOCH3 . It has a molecular weight of 84.12 and a monoisotopic mass of 84.057518 Da .Chemical Reactions Analysis

1-Methoxy-3-trimethylsiloxy-1,3-butadiene is used as a highly reactive reagent in the Diels-Alder and hetero Diels-Alder cycloadditions due to the high HOMO energy level resulting from two electron-donating groups .Physical And Chemical Properties Analysis

1-Methoxy-1,3-butadiene is a liquid with a density of 0.83 g/mL at 25 °C (lit.) . It has a boiling point of 91 °C (lit.) , and a refractive index n20/D 1.464 (lit.) .Aplicaciones Científicas De Investigación

Synthesis of Piperidinones and Enaminones

1-Methoxy-1,3-butadiene serves as a reagent in the Mannich-Michael reaction, which is pivotal for synthesizing piperidinones and enaminones. These compounds have various applications, including serving as building blocks in pharmaceuticals and agrochemicals due to their biological activities .

Diels-Alder Reactions

As a Diels-Alder diene, it is utilized in synthesizing pyridones and pyranones. This reaction is a cornerstone in organic chemistry, allowing for the construction of six-membered rings with high stereoselectivity .

Synthesis of Sulfogriseofulvins

This compound is also used in creating sulfone analogues of griseofulvin, known as sulfogriseofulvins. Griseofulvin is an antifungal medication, and its analogues may offer improved efficacy or reduced side effects .

Production of 4H-1-Aminopyrroles and 4,5H-Pyrazoles

Another application is the synthesis of 4H-1-aminopyrroles and 4,5H-pyrazoles, which are important heterocyclic compounds in medicinal chemistry due to their pharmacological properties .

Polymer Material Research

While not directly related to 1-Methoxy-1,3-butadiene, research on its parent compound, 1,3-butadiene, emphasizes polymer materials. This suggests potential applications in developing new polymeric materials with unique properties .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1E)-1-methoxybuta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-4-5-6-2/h3-5H,1H2,2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCUMXQOUWPSLK-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045261 | |

| Record name | (1E)-1-Methoxybuta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-1,3-butadiene | |

CAS RN |

3036-66-6, 10034-09-0 | |

| Record name | 1-Methoxy-1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003036666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1-Methoxy-1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1E)-1-Methoxybuta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buta-1,3-dienyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHOXY-1,3-BUTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45C05L2K30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1-Methoxy-1,3-butadiene?

A1: 1-Methoxy-1,3-butadiene has the molecular formula C5H8O and a molecular weight of 84.12 g/mol.

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: Yes, the microwave spectra of both s-trans and s-cis conformers of trans-1-Methoxy-1,3-butadiene have been extensively studied. Rotational constants (A, B, C) and centrifugal distortion parameters (DJK, DJ) have been determined for both conformers. [] Additionally, the complete NMR spectra analysis for both cis and trans isomers is available. []

Q3: How can you differentiate between the cis and trans isomers of 1-Methoxy-1,3-butadiene using spectroscopic techniques?

A3: The cis and trans isomers of 1-Methoxy-1,3-butadiene exhibit distinct differences in their NMR spectra. [] These differences arise from the varying spatial arrangements of atoms around the double bond, leading to unique chemical shifts and coupling constants for each isomer.

Q4: What is the primary reaction pathway observed for 1-Methoxy-1,3-butadiene?

A4: 1-Methoxy-1,3-butadiene predominantly acts as a diene in Diels-Alder reactions. [, , , , , , , , , , , ] Its reactivity stems from the conjugated diene system, which can readily react with various dienophiles to form six-membered ring systems.

Q5: How does the presence of the methoxy group influence the reactivity of 1-Methoxy-1,3-butadiene in Diels-Alder reactions?

A5: The methoxy group acts as an electron-donating group, increasing the electron density of the diene system. [, , ] This increased electron density enhances the reactivity of 1-Methoxy-1,3-butadiene towards electron-deficient dienophiles, making it a valuable reagent in Diels-Alder reactions.

Q6: Does 1-Methoxy-1,3-butadiene exhibit selectivity in Diels-Alder reactions?

A6: Yes, 1-Methoxy-1,3-butadiene demonstrates regioselectivity and stereoselectivity in Diels-Alder reactions. [, , , , , , , ] The methoxy group directs the incoming dienophile to add predominantly at the less hindered terminus of the diene, leading to specific regioisomers. Additionally, the reaction can favor either endo or exo diastereomers depending on reaction conditions and the nature of the dienophile.

Q7: What types of dienophiles react with 1-Methoxy-1,3-butadiene?

A7: A wide range of dienophiles, including maleic anhydride, fumaronitrile, methyl acrylate, and various substituted olefins, can participate in Diels-Alder reactions with 1-Methoxy-1,3-butadiene. [, , , , , , , , , , ] The reactivity and selectivity of these reactions depend on the electronic nature and steric hindrance of the dienophile.

Q8: Are there any examples of competing reactions with Diels-Alder cycloadditions?

A8: Yes, in some cases, spontaneous copolymerization can compete with the Diels-Alder reaction, particularly with highly electrophilic olefins. [] This competition highlights the diverse reactivity profile of 1-Methoxy-1,3-butadiene.

Q9: Can you provide an example where 1-Methoxy-1,3-butadiene acts as a building block in natural product synthesis?

A9: 1-Methoxy-1,3-butadiene serves as a key starting material in the total synthesis of palmarumycin CP1, CP2, and CJ-12.371 methyl ether. [] This highlights the potential of this diene in constructing complex natural product frameworks.

Q10: Can 1-Methoxy-1,3-butadiene be synthesized using catalytic methods?

A10: Yes, 1-Methoxy-1,3-butadiene can be synthesized from cumulenic ethers using organocopper(I) compounds as catalysts. [, ] This method offers a practical approach for the preparation of this useful diene.

Q11: Are there any examples of 1-Methoxy-1,3-butadiene participating in catalyzed Diels-Alder reactions?

A11: Yes, Lewis acids like aluminum chloride and Ytterbium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) [Yb(fod)3] have been employed as catalysts in Diels-Alder reactions involving 1-Methoxy-1,3-butadiene. [, ] These catalysts can influence the regioselectivity and diastereoselectivity of the cycloaddition reactions.

Q12: Are there any known applications of 1-Methoxy-1,3-butadiene in polymerization reactions?

A12: 1-Methoxy-1,3-butadiene has been investigated as a monomer in cationic polymerization reactions. [, ] Its ability to undergo polymerization further expands its potential applications in materials science.

Q13: Have computational chemistry methods been employed to study 1-Methoxy-1,3-butadiene?

A13: Yes, computational studies using DFT calculations have been utilized to investigate the mechanism and selectivity of Diels-Alder reactions involving 1-Methoxy-1,3-butadiene. [, , , ] These calculations provide valuable insights into the reaction pathways, transition state energies, and factors influencing regio- and diastereoselectivity.

Q14: Have any studies explored the conformational preferences of 1-Methoxy-1,3-butadiene?

A14: Yes, microwave spectroscopy studies have identified and characterized the s-trans and s-cis conformers of trans-1-Methoxy-1,3-butadiene. [] Understanding the conformational preferences of this diene is crucial for predicting its reactivity and selectivity in various chemical transformations.

Q15: Is there any information available on the stability of 1-Methoxy-1,3-butadiene under various conditions?

A15: While specific stability data might be limited, the available literature suggests that 1-Methoxy-1,3-butadiene is a reactive compound, especially towards electrophilic species and under acidic conditions. [, , , ] Appropriate handling and storage under inert atmosphere are likely necessary to prevent unwanted reactions or decomposition.

Q16: Are there any other notable applications of 1-Methoxy-1,3-butadiene?

A16: 1-Methoxy-1,3-butadiene can be used as a precursor to prepare conjugated polymers containing ferrocene moieties in their backbones, potentially leading to novel materials with interesting electronic properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-](/img/structure/B1595964.png)

![1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1595974.png)